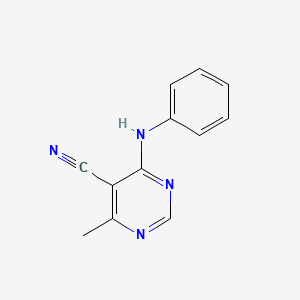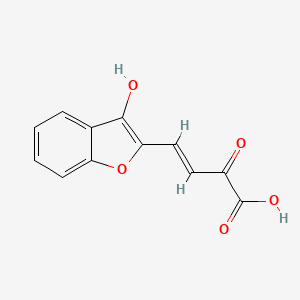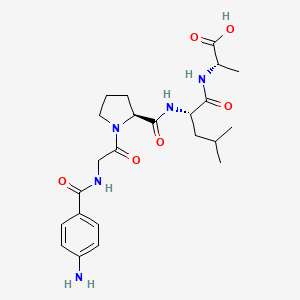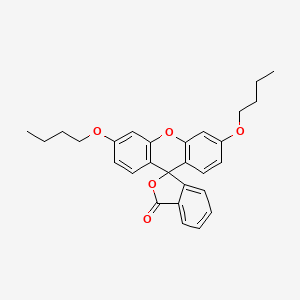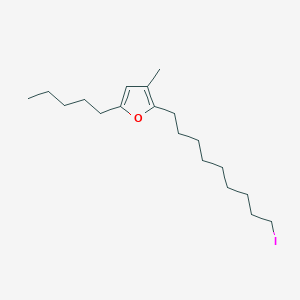![molecular formula C6H6O4 B12906132 Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione CAS No. 42977-09-3](/img/structure/B12906132.png)
Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione is a heterocyclic organic compound characterized by a fused furan ring system. It is a derivative of furan and is known for its unique structural properties, which make it a valuable compound in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione typically involves a novel bicyclization process. One highly efficient method involves the construction of 3a,6a-dihydrofuro[2,3-b]furan derivatives via a novel bicyclization, which is both time-saving and catalyst-free . This method can be further optimized by employing a coupled domino strategy to directly construct the compound from methyl ketones .
Industrial Production Methods
While specific industrial production methods for dihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, scaling up the reaction from laboratory to industrial scale, and ensuring the availability of starting materials and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, which may have different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxidized furan derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
Dihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: The compound is used in the development of new materials and as a precursor in various industrial chemical processes.
Wirkmechanismus
The mechanism of action of dihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to dihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione include:
2,3-Dihydrofuran: A simpler furan derivative with different chemical properties.
2,3-Dihydrofuro[2,3-b]pyridine: A fused heterocyclic compound with a pyridine ring.
Araufuranone: A tetrasubstituted dihydrofuro[3,2-b]furan-2(5H)-one with phytotoxic properties.
Uniqueness
Dihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione is unique due to its specific fused furan ring system, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
42977-09-3 |
|---|---|
Molekularformel |
C6H6O4 |
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
3,3a,4,6a-tetrahydrofuro[2,3-b]furan-2,5-dione |
InChI |
InChI=1S/C6H6O4/c7-4-1-3-2-5(8)10-6(3)9-4/h3,6H,1-2H2 |
InChI-Schlüssel |
SRMZPULMQJQPFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(=O)OC2OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide](/img/structure/B12906051.png)

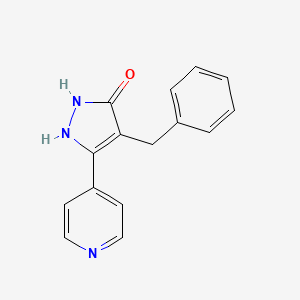
![2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine](/img/structure/B12906055.png)
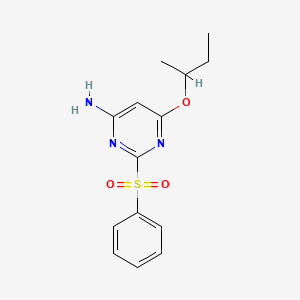

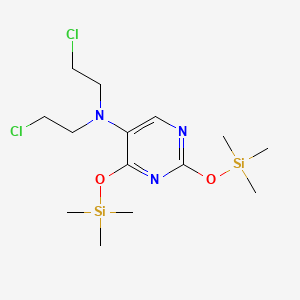
![Rel-(1S,2R,4R)-4-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B12906099.png)

